molecular formula C7H8INO B8429359 4-Iodo-2-(methoxymethyl)pyridine

4-Iodo-2-(methoxymethyl)pyridine

Cat. No. B8429359
M. Wt: 249.05 g/mol
InChI Key: QIAYXORSZFMGRN-UHFFFAOYSA-N
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Patent
US08546404B2

Procedure details

A solution of (4-iodo-pyridin-2-yl)-methanol 6AN (0.51 g, 2.16 mmol) in THF (7.5 ml) was added in a dry NaH (0.17 g, 4.32 mmol). Reaction mixture was stirred for 20 min at r.t. It was cooled to 0° C. and CH3I 0.16 ml, 2.59 mmol) was added drop wise. After 30 mins at 0° C., it was warmed up to r.t. and stirred further for 2 hr. Then it was diluted with EtOAc (50 ml) and washed with water (2×10 ml) and brine (1×15 ml). Organic extracts were dried over MgSO4, filtered and concentrated. The residue was purified on silica gel eluting with 1/2 EtOAc/Hexane to give the desired product 4-Iodo-2-methoxymethyl-pyridine 7AN (0.39, 72%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.16 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][OH:9])[CH:3]=1.[H-].[Na+].[CH3:12]I>C1COCC1.CCOC(C)=O>[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:12])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC(=NC=C1)CO
Name
Quantity
0.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.16 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 20 min at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled to 0° C.
WAIT
Type
WAIT
Details
After 30 mins at 0° C.
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
it was warmed up to r.t.
STIRRING
Type
STIRRING
Details
stirred further for 2 hr
Duration
2 h
WASH
Type
WASH
Details
washed with water (2×10 ml) and brine (1×15 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Organic extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel eluting with 1/2 EtOAc/Hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
Name
Type
product
Smiles
IC1=CC(=NC=C1)COC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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